avrPph3 protein
Description
Contextualization of Pseudomonas syringae Pathogenesis and Effector Biology
Pseudomonas syringae is a Gram-negative bacterium responsible for a wide range of plant diseases, including blights, spots, and cankers, affecting numerous agricultural crops. uwaterloo.ca The pathogenicity of P. syringae is heavily dependent on a specialized molecular apparatus known as the Type III Secretion System (T3SS). nih.govnih.govmdpi.com This system functions like a molecular syringe, injecting a diverse suite of bacterial proteins, termed "effectors," directly into the cytoplasm of plant cells. nih.govnih.govunl.edu
Once inside the host cell, these effector proteins manipulate various cellular processes to the bacterium's advantage. nih.govplos.org They can suppress the plant's innate immune responses, alter host metabolism to release nutrients, and promote a favorable environment for bacterial proliferation. nih.govnih.gov The collection of effectors deployed by a particular P. syringae strain is diverse and often redundant, enabling the pathogen to infect a specific range of host plants. nih.gov The gain or loss of genes encoding these effector proteins can alter the bacterium's host range and virulence capabilities. uwaterloo.ca
The Gene-for-Gene Hypothesis and Avirulence Proteins in Plant Immunity
Plants have co-evolved sophisticated surveillance systems to counteract pathogen attacks. A foundational concept in plant pathology is the "gene-for-gene" hypothesis, first proposed by H.H. Flor. mdpi.comannualreviews.orgnih.gov This model posits that for each dominant resistance (R) gene in a plant, there is a corresponding dominant avirulence (avr) gene in the pathogen. mdpi.comannualreviews.org When a plant carrying a specific R gene is infected by a pathogen expressing the corresponding Avr protein, a recognition event occurs, leading to the activation of a strong defense response. mdpi.comnih.gov
This defense mechanism, often culminating in a rapid, localized cell death at the site of infection known as the hypersensitive response (HR), effectively restricts the pathogen's growth and spread. embopress.org The effector proteins recognized by R proteins are thus termed avirulence (Avr) proteins because their presence renders the pathogen avirulent on that particular host cultivar. mdpi.com In the absence of a corresponding R gene, the same effector protein may contribute to the pathogen's virulence by suppressing basal plant defenses. uniprot.org The avrPph3 protein is a classic example of such an avirulence factor.
Historical Discovery and Initial Characterization of avrPph3
The avirulence gene avrPph3 (also known as avrPphB) was originally identified and cloned from Pseudomonas syringae pv. phaseolicola, the causal agent of halo blight disease in beans (Phaseolus vulgaris). embopress.orgnih.gov Researchers observed that specific races of this bacterium were unable to cause disease on bean cultivars carrying the R3 resistance gene, instead inducing a hypersensitive reaction. nih.gov The gene responsible for this incompatibility was isolated and named avrPph3.
Subsequent studies demonstrated that transferring the avrPph3 gene into a virulent strain of P. syringae could make it avirulent on plants possessing the corresponding resistance gene. nih.gov A key breakthrough came from using the model plant Arabidopsis thaliana. It was discovered that Arabidopsis ecotypes resistant to P. syringae strains expressing avrPph3 carried a single dominant resistance locus, which was named RPS5 (Resistance to Pseudomonas syringae 5). nih.gov Early biochemical characterization revealed that the this compound is a cysteine protease. uniprot.orgnih.govunc.edu It undergoes autocatalytic cleavage, a process essential for its function, and its activity is directed towards specific protein targets within the plant cell, leading to either virulence or resistance depending on the host's genetic makeup. uniprot.orgnih.govunc.edu
Interactive Data Tables
Key Proteins in the avrPph3-RPS5 Interaction
| Protein Name | Organism of Origin | Role in Interaction |
| avrPph3 (AvrPphB) | Pseudomonas syringae | Bacterial effector protein; a cysteine protease that targets and cleaves host kinases. uniprot.org |
| RPS5 | Arabidopsis thaliana | Plant resistance (R) protein that indirectly recognizes the activity of avrPph3. uniprot.orgnih.gov |
| PBS1 | Arabidopsis thaliana | Host serine/threonine kinase that is the direct target of avrPph3's protease activity. uniprot.orgnih.govunc.edu |
Characteristics of the this compound
| Characteristic | Description |
| Protein Family | Belongs to the YopT/AvrPphB family of cysteine proteases. nih.govunc.edu |
| Biochemical Activity | Thiol protease; performs proteolytic cleavage of target proteins. uniprot.org |
| Activation Mechanism | Undergoes autocleavage, which is required for its virulence function. uniprot.org |
| Host Target | Cleaves host kinases, including PBS1 in Arabidopsis, to manipulate plant defense signaling. uniprot.orgnih.gov |
| Subcellular Localization | Associates with the host cell plasma membrane after being translocated from the bacterium. uniprot.orgnih.gov |
Properties
CAS No. |
145139-34-0 |
|---|---|
Molecular Formula |
C8H4S |
Synonyms |
avrPph3 protein |
Origin of Product |
United States |
Genetic and Transcriptional Regulation of the Avrpph3 Locus
Genomic Organization and Molecular Features of the avrPph3 Gene
The avrPph3 gene resides within the genome of P. syringae pv. phaseolicola and exhibits specific molecular characteristics.
Comparison with Homologous Effector Genes
Comparison of avrPph3 with other known avirulence genes from P. syringae pathovars has revealed some conserved features, particularly in promoter regions. researchgate.netapsnet.orgasm.org AvrPphB belongs to a family of cysteine proteases, with the Yersinia effector protein YopT being a notable member of this family. nih.govnih.gov This family is characterized by conserved catalytic residues (Cys, His, Asp) essential for their proteolytic activity. nih.gov While avrPph3 shares some homology with other effector genes, its specific sequence and predicted protein structure contribute to its unique substrate specificity, such as the cleavage of the plant protein PBS1. nih.gov Comparative large-scale analyses of effector repertoires from different Pseudomonas pathovars have shown that homologs of known avirulence genes, including those related to avrPph3, frequently induce necrosis in various plant genotypes. nih.gov
Chromosomal Integration and Absence from Plasmids
Hybridization experiments have demonstrated that the avrPph3 gene is typically located on the chromosome of P. syringae pv. phaseolicola and is not plasmid-borne. researchgate.netapsnet.org This chromosomal integration is consistent with the stable inheritance of the avirulence phenotype in specific races of the pathogen. The absence of avrPph3 from plasmids distinguishes it from some other bacterial genes that can be transferred horizontally via mobile genetic elements like plasmids. frontiersin.orgresearchgate.netnih.govnih.gov
Transcriptional Control Mechanisms and Expression Dynamics of avrPph3
The expression of avrPph3 is tightly regulated in response to environmental signals and host cues, primarily controlled by the Hrp (Hypersensitive reaction and pathogenicity) regulatory system. psu.eduannualreviews.org
Environmental and Host-Derived Inducers of avrPph3 Expression
Expression of avrPph3, like many other P. syringae effector genes, is induced under conditions that mimic the apoplast environment of the plant host, such as minimal medium with low osmolyte content, specific pH, and nutrient availability. apsnet.orgpsu.edu Growth in rich media, such as King's B or LB broth, typically results in low or undetectable levels of AvrPphB protein. apsnet.org The presence of host-derived signals can trigger the Hrp system, leading to the activation of avrPph3 expression. psu.eduannualreviews.org
Regulatory Elements and Transcriptional Activators (e.g., HrpL, HrpR, HrpS)
Transcriptional regulation of avrPph3 is primarily mediated by the Hrp regulatory cascade, which involves the transcriptional activators HrpR, HrpS, and the alternative sigma factor HrpL. psu.eduannualreviews.orgpolyu.edu.hk HrpR and HrpS are members of the NtrC family of response regulators and function together, likely as a heteromeric complex, to activate the transcription of hrpL. annualreviews.orgpolyu.edu.hknih.gov HrpL then acts as a sigma factor, recognizing a specific promoter motif, often referred to as the "hrp box" or "PIP box," found in the promoter regions of HrpL-regulated genes, including avrPph3. asm.orgpsu.eduannualreviews.org This motif, with a consensus sequence like GGAACC-N15-16-CCACNNA, is located upstream of the translation initiation codon in several P. syringae avirulence genes. asm.orgpolyu.edu.hk Studies have shown that the expression of AvrPphB protein is dependent on a functional hrpL gene. apsnet.org While HrpR and HrpS function together to maximize hrpL activation, HrpS can also independently induce hrpL transcription and directly regulate some downstream genes, although avrPph3 regulation is primarily HrpL-dependent. polyu.edu.hk The dynamic interplay of these regulatory proteins and their interaction with promoter elements dictates the precise timing and level of avrPph3 expression during the infection process. nih.govnih.govkyushu-u.ac.jp
Data Table: Key Molecular Features of avrPph3
| Feature | Description | Source(s) |
| Gene Length | 801 bp | researchgate.netapsnet.org |
| Predicted ORF Length | 801 bp | researchgate.netapsnet.org |
| Predicted Protein Size | 28,703 Da (predicted) | researchgate.netapsnet.org |
| Detected Protein Size | ~35 kDa (full-length), ~28 kDa (processed) | apsnet.org |
| Protein Localization | Cytoplasmic in P. syringae pv. phaseolicola | researchgate.netapsnet.orgapsnet.org |
| Protein Family | Cysteine protease (Papain-like fold) | rcsb.orgnih.govnih.gov |
| Catalytic Triad (B1167595) | Cys-98, His-212, Asp-227 | rcsb.orgnih.gov |
| Promoter Motif (putative) | TGCAACCGAAT (91% homologous to avrB/avrD motif) | researchgate.netapsnet.org |
| Regulatory Dependence | HrpL-dependent | apsnet.org |
| Genomic Location | Chromosomal | researchgate.netapsnet.org |
| Plasmid-borne | No | researchgate.netapsnet.org |
Data Table: Transcriptional Regulators of avrPph3
| Regulator | Type | Role in avrPph3 Expression | Source(s) |
| HrpR | Response regulator | Activates HrpL transcription | psu.eduannualreviews.orgpolyu.edu.hknih.gov |
| HrpS | Response regulator | Activates HrpL transcription | psu.eduannualreviews.orgpolyu.edu.hknih.gov |
| HrpL | Alternative sigma factor | Directly regulates avrPph3 | apsnet.orgpsu.eduannualreviews.org |
Post-Translational Processing and Modification of avrPph3
The AvrPphB protein undergoes significant post-translational processing and modification within the host cell, which is essential for its activity and localization uniprot.orgberkeley.eduoup.com.
Autocatalytic Cleavage and Fragment Generation (e.g., 28 kDa and 7 kDa products)
The full-length AvrPphB protein, which is approximately 35 kDa, is injected into the host cell and undergoes autocatalytic processing nih.govmdpi.com. This cleavage results in the generation of two main fragments: a 28 kDa product and a 7 kDa product uniprot.orgapsnet.org. The autocleavage is crucial for the virulence function of the protein uniprot.org. The 28 kDa product corresponds to residues 63-267 of the protein, while the 7 kDa product corresponds to residues 1-62 uniprot.org. The proteolytic activity of AvrPphB, which is dependent on a catalytic triad of Cys-98, His-212, and Asp-227, is essential for this autocatalytic cleavage nih.govrcsb.org. While it was initially unclear if this fragmentation was purely autocatalytic or involved a host protease, studies with heterologously expressed and purified AvrPphB that still showed fragmentation support an autocatalytic process nih.govqucosa.de.
Myristoylation and its Role in Protein Activity and Localization
The autocatalytic cleavage of AvrPphB generates a new N-terminus on the 28 kDa product, which contains a signal for fatty acylation, specifically myristoylation mdpi.comresearchgate.net. Myristoylation is the attachment of a myristate molecule (a saturated fatty acid) to a glycine (B1666218) residue at the N-terminus of a protein uniprot.org. This modification occurs at Gly-63 of the AvrPphB protein in infected plant cells uniprot.orgapsnet.org.
Myristoylation is necessary for the activity and proper membrane localization of the 28 kDa AvrPphB product mdpi.comresearchgate.net. In infected plant cells, the myristoylated 28 kDa product associates with membranes, including the host cell membrane uniprot.orgnih.gov. This membrane localization is required for the protein's function, including the activation of plant resistance proteins like RPS5 nih.gov. The myristoylation motif and the adjacent proteolytic cleavage site are critical for the hypersensitive response (HR)-eliciting activity of AvrPphB, although the requirement for the myristoylation motif can vary depending on the plant genotype apsnet.org.
Molecular Mechanisms of Avrpph3 Effector Function Within Host Cells
Type III Secretion System-Dependent Delivery of avrPph3 into Plant Cells
AvrPph3 is a bacterial type III effector protein that is translocated directly from Pseudomonas syringae into the cytoplasm of host plant cells via the Type III Secretion System (T3SS). nih.govplantbreedbio.orgapsnet.orgnih.govapsnet.orgresearchgate.netnih.gov This secretion system, often referred to as the hypersensitive response and pathogenicity (Hrp) system in phytopathogenic bacteria, is essential for the successful infection of susceptible host plants. plantbreedbio.orgmdpi.com The delivery of Avr proteins like avrPph3 into the host cell is a widespread phenomenon in bacterial pathogens of plants and animals and is considered crucial for pathogenesis. nih.gov
Role of the 7 kDa N-terminal Product in Translocation
The AvrPphB protein is initially synthesized as a larger precursor that undergoes autocatalytic processing. mdpi.comunc.edu This cleavage yields a mature 28 kDa protease and a 7 kDa N-terminal product. mdpi.comuniprot.org The 7 kDa product is required for the type-III translocation of AvrPphB from Pseudomonas strains into the plant cell. apsnet.orguniprot.org However, this N-terminal portion is reported to be partially dispensable for effector recognition once the protein is expressed within the plant. apsnet.orguniprot.org
Subcellular Localization and Trafficking of avrPph3 in Host Compartments
Following its delivery into the host cell, avrPph3 localizes to specific cellular compartments to exert its function. In infected plant cells, the protein is found to be membrane-associated. mdpi.comuniprot.org
Membrane Association within Infected Plant Cells
The membrane association of avrPph3 is crucial for its activity and proper localization within the host cell. mdpi.com The autocatalytic processing of the 35 kDa precursor protein to the mature 28 kDa form generates a new N-terminal signal. mdpi.com This new N-terminus undergoes fatty acylation, specifically myristoylation and palmitoylation, which is necessary for the proper membrane localization of AvrPphB. mdpi.comnih.gov Substitution of the residues involved in S-acylation can lead to the dissociation of AvrPphB from the plasma membrane and prevent the cleavage of its host targets, thereby blocking the activation of plant immune responses. nih.gov
Host Target Identification and Direct Interaction Partners of avrPph3
AvrPphB functions as a cysteine protease within the host cell, and its virulence activity is mediated through the cleavage of specific host proteins. mdpi.comunc.eduuniprot.orgnih.govmdpi.comnih.gov Identification of these host targets has been critical to understanding the molecular basis of avrPph3 function.
Characterization of avrPph3-Interacting Host Proteins (e.g., PBS1, BIK1, PBL1, RIPK)
AvrPphB targets a specific subclass of plant receptor-like cytoplasmic kinases (RLCKs). nih.gov Among the best-characterized targets is the Arabidopsis protein kinase PBS1 (AVRPPHB SUSCEPTIBLE1). mdpi.comunc.eduuniprot.orgnih.govnih.govmdpi.comunc.edunih.gov Cleavage of PBS1 by AvrPphB is a key event that can lead to the activation of the plant resistance protein RPS5, triggering effector-triggered immunity (ETI). unc.eduuniprot.orgnih.govmdpi.comunc.edunih.gov
Beyond PBS1, AvrPphB has been shown to target other PBS1-like protein kinases in Arabidopsis, including BIK1 (BOTRYTIS-INDUCED KINASE 1) and PBL1 (PBS1-LIKE 1). nih.govmdpi.comuniprot.orgmdpi.com Cleavage of these kinases by AvrPphB is thought to contribute to the suppression of host pattern-triggered immunity (PTI). mdpi.commdpi.com
AvrPphB also interacts with and cleaves the Arabidopsis kinase RIPK (RIN4-INTERACTING RECEPTOR-LIKE PROTEIN KINASE). nih.govapsnet.orgresearchgate.netuniprot.org Cleavage of RIPK by AvrPphB can block the recognition of other bacterial effectors, such as AvrB, by the plant resistance protein RPM1, thus suppressing RPM1-triggered ETI. apsnet.orguniprot.org
Here is a summary of some characterized host targets of AvrPphB:
| Host Protein | Type of Protein | Effect of Cleavage by AvrPphB | Plant Immune Response Impacted |
| PBS1 | Receptor-like cytoplasmic kinase | Leads to activation of RPS5 | Effector-Triggered Immunity |
| BIK1 | Receptor-like cytoplasmic kinase | Contributes to suppression of PTI | Pattern-Triggered Immunity |
| PBL1 | Receptor-like cytoplasmic kinase | Contributes to suppression of PTI | Pattern-Triggered Immunity |
| RIPK | Receptor-like cytoplasmic kinase | Blocks recognition of effectors like AvrB by RPM1 | Effector-Triggered Immunity |
Specificity of Substrate Recognition (e.g., Gly-Asp-Lys motif)
AvrPphB exhibits stringent substrate specificity as a protease. nih.gov It has been demonstrated to hydrolyze peptide bonds following a specific recognition motif, commonly identified as Gly-Asp-Lys (GDK). mdpi.comunc.eduuniprot.orgnih.govnih.gov Studies on the crystal structure of mature AvrPphB and its interaction with substrates suggest that the Gly and Asp residues within this motif play the most pronounced roles in substrate recognition and binding. mdpi.comnih.govnih.gov AvrPphB cleaves itself between Lys-62 and Gly-63 and cleaves PBS1 between Lys-243 and Ser-244, with a common Gly-Asp-Lys motif preceding the cleavage sites in both instances. unc.edunih.gov While the GDK motif is important, the specificity of AvrPphB cleavage is not solely determined by this linear sequence; additional tertiary structural determinants in the substrate proteins are also required for specific cleavage. unc.edu
Here is a table summarizing the cleavage site motif:
| Motif Preceding Cleavage Site | Key Residues for Recognition |
| Gly-Asp-Lys (GDK) | Gly, Asp |
Modulation of Host Cellular Processes by avrPph3
The avrPph3 protein modulates host cellular processes primarily through its activity as a cysteine protease, targeting specific host proteins for cleavage. uniprot.orgmdpi.comapsnet.org This proteolytic activity is key to its function in both suppressing plant immunity and contributing to bacterial virulence in susceptible interactions. nih.gov
Interference with Host Pattern-Triggered Immunity (PTI) Signaling Pathways
AvrPphB actively interferes with host Pattern-Triggered Immunity (PTI) signaling pathways. mdpi.comapsnet.orgoup.com PTI is the plant's first line of defense, initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by membrane-localized pattern recognition receptors (PRRs). mdpi.commaynoothuniversity.ie AvrPphB targets and cleaves several plant receptor-like cytoplasmic kinases (RLCKs) belonging to the RLCK subfamily VII, including BOTRYTIS-INDUCED KINASE 1 (BIK1) and PBS1-Like (PBL) kinases such as PBL1 and PBL2. mdpi.comuniprot.orgmdpi.comapsnet.orgnih.gov These kinases are associated with PRR complexes and are crucial for transducing downstream immune signals upon PAMP recognition. mdpi.commaynoothuniversity.ie
The cleavage of BIK1 by AvrPphB, for example, disrupts the active receptor complex and effectively blocks the PTI pathway. mdpi.com Similarly, the proteolytic cleavage of PBS1 and other PBL kinases inhibits host pattern-triggered immunity. mdpi.comapsnet.org This interference with key components of PTI signaling pathways allows the bacteria to evade the plant's basal defense responses. mdpi.commaynoothuniversity.ieapsnet.org Transgenic expression of AvrPphB in Arabidopsis has been shown to inhibit PTI responses triggered by multiple PAMPs, including flagellin (B1172586) (flg22), bacterial elongation factor-Tu (elf18), and fungal chitin. maynoothuniversity.ie The protease activity of AvrPphB is required for its immunosuppressive function. maynoothuniversity.ie
Suppression of Host Defense Responses (e.g., callose deposition, H2O2 accumulation)
The modulation of PTI signaling by AvrPphB leads to the suppression of various host defense responses. mdpi.comapsnet.org These basal defense outputs include the deposition of callose and the accumulation of hydrogen peroxide (H2O2). apsnet.orgapsnet.orgresearchgate.net Callose deposition is a process where callose, a β-1,3-glucan, is deposited in the cell wall, often at the site of attempted pathogen entry, to reinforce the cell wall and impede pathogen ingress. nih.govresearchgate.net H2O2 is a reactive oxygen species (ROS) that plays a role in defense signaling and has antimicrobial properties. nih.govresearchgate.net
Virulence Contribution of avrPph3 in Susceptible Plant Interactions
In plant interactions where the host lacks specific resistance (R) proteins capable of recognizing AvrPphB, the protein functions as a virulence factor, contributing to the pathogen's ability to cause disease. uniprot.orgmdpi.comnih.govapsnet.org
Enhancement of Bacterial Growth in the Absence of Specific R-proteins
AvrPphB enhances bacterial growth in susceptible plant interactions, particularly in the absence of specific R-proteins like RPS5 or R3 that would otherwise trigger effector-triggered immunity (ETI). uniprot.orgnih.govapsnet.org ETI is a more robust defense response activated upon the recognition of pathogen effectors, often leading to a hypersensitive response (HR) and limited bacterial growth. mdpi.comoup.comnih.gov
In susceptible plants, AvrPphB's ability to suppress PTI through the cleavage of RLCK VII kinases, such as PBS1 and BIK1, is a key mechanism by which it promotes bacterial proliferation. apsnet.orgapsnet.org By disrupting these basal defense pathways, AvrPphB creates a more favorable environment for bacterial colonization and growth. apsnet.orgapsnet.org Studies using Pseudomonas syringae strains expressing avrPphB have demonstrated enhanced bacterial growth in Arabidopsis plants lacking the corresponding resistance genes, compared to strains without avrPphB. apsnet.org This enhancement of growth is directly linked to AvrPphB's ability to suppress PTI. apsnet.orgapsnet.org
Furthermore, AvrPphB can also suppress the recognition of other bacterial effectors, such as AvrB, by cleaving host kinases like RIPK (RPM1-INTERACTING PROTEIN KINASE). apsnet.orgapsnet.org This suppression of effector recognition can prevent the activation of ETI mediated by R proteins like RPM1, which would otherwise limit bacterial growth. apsnet.orgapsnet.org This indicates that AvrPphB contributes to virulence not only by suppressing PTI but also by potentially interfering with ETI triggered by other effectors in certain host genotypes. apsnet.org
| Host Protein Target | Effect of AvrPphB Activity | Impact on Plant Immunity/Bacterial Virulence | Relevant Section |
| PBS1 | Cleavage | Suppresses PTI; Cleavage can trigger ETI in presence of RPS5 | 3.4.1, 3.4.2, 3.5.1 |
| BIK1 | Cleavage | Suppresses PTI | 3.4.1 |
| PBL1, PBL2, etc. (RLCK VII kinases) | Cleavage | Suppresses PTI | 3.4.1 |
| RIPK | Cleavage | Suppresses AvrB-induced RPM1 activation (ETI) | 3.5.1 |
Host Perception and Induction of Avrpph3 Triggered Immunity
Recognition of avrPph3 by Plant Resistance (R) Proteins
Plant R proteins involved in avrPph3 recognition are typically intracellular receptors belonging to the nucleotide-binding leucine-rich repeat (NLR) family. nih.govnih.gov These proteins are adept at detecting the presence of pathogen effector proteins, often indirectly. nih.govnih.gov
Specificity of Recognition in Phaseolus vulgaris (e.g., R3 gene) and Arabidopsis thaliana (RPS5)
The recognition of AvrPphB exhibits specificity depending on the host plant genotype. In Phaseolus vulgaris (common bean), resistance to P. syringae pv. phaseolicola races carrying avrPphB is conferred by the dominant R3 gene. apsnet.orgresearchgate.net Studies have shown a gene-for-gene relationship between the R3 gene in bean cultivars like Tendergreen and the avrPphB gene in the pathogen. researchgate.net
In the model plant Arabidopsis thaliana, the recognition of AvrPphB is mediated by the disease resistance protein RPS5. mdpi.comuniprot.orgnih.govnih.gov RPS5 recognizes P. syringae strains possessing the avrPphB gene, leading to RPS5-mediated resistance. nih.gov The RPS5 gene was identified as a single dominant locus providing specificity for avrPph3. nih.gov
Convergent Evolution of Recognition in Diverse Plant Species (e.g., barley, wheat, soybean)
The ability to recognize AvrPphB protease activity has evolved convergently in diverse plant species, including monocots like barley and wheat, and dicots like soybean. mdpi.comresearchgate.netbiorxiv.orgbiorxiv.orgcore.ac.ukscispace.com This suggests that selection pressure to guard PBS1-like proteins is ancient and widespread. biorxiv.orgnih.gov
Research indicates that soybean contains an AvrPphB recognition system functionally analogous to the Arabidopsis RPS5-PBS1 pathway. biorxiv.orgiastate.eduresearchgate.net Soybean PBS1 orthologs are cleaved by AvrPphB, and this cleavage appears to activate NLR-triggered immunity in soybean. biorxiv.org
In barley, studies have shown that AvrPphB induces defense responses in various cultivars. biorxiv.orgbiorxiv.orgnih.govsci-hub.red Barley contains PBS1 orthologs that are cleaved by AvrPphB. biorxiv.orgnih.govsci-hub.red The AvrPphB response in barley maps to a single locus containing an NLR gene designated AvrPphB Resistance 1 (Pbr1). biorxiv.orgbiorxiv.orgnih.govsci-hub.red Transient co-expression of PBR1 with wild-type AvrPphB triggers defense responses, indicating that PBR1 detects AvrPphB protease activity. biorxiv.orgnih.gov While both RPS5 and Pbr1 recognize AvrPphB via PBS1 cleavage, phylogenetic analyses indicate that Pbr1 is not orthologous to RPS5, supporting the idea of convergent evolution of this recognition mechanism. biorxiv.orgnih.govsci-hub.red Wheat cultivars also recognize AvrPphB protease activity and contain Pbr1 orthologs. biorxiv.orgnih.gov
Downstream Signaling Events Orchestrated by avrPph3 Recognition
Upon recognition of AvrPphB, typically through the cleavage of PBS1 and subsequent activation of a guarding NLR protein, a series of downstream signaling events are triggered, leading to the activation of effector-triggered immunity. mdpi.comresearchgate.netbiorxiv.orgresearchgate.net
Activation of Nucleotide-Binding Leucine-Rich Repeat (NLR) Proteins
The recognition of AvrPphB by the plant leads to the activation of NLR proteins. researchgate.netcore.ac.ukscispace.comresearchgate.net In Arabidopsis, RPS5, an NLR protein, is activated by the cleavage of PBS1 by AvrPphB. biorxiv.orgnih.govoup.comresearchgate.net Similarly, in barley, the NLR protein Pbr1 is activated by AvrPphB protease activity, likely through the cleavage of barley PBS1 orthologs. biorxiv.orgbiorxiv.orgnih.govsci-hub.red NLR activation is a complex process involving nucleotide exchange, ATP binding, and conformational changes, which can lead to multimerization. oup.comoup.com This activation initiates the downstream defense signaling cascade. oup.com
Ion Fluxes and Reactive Oxygen Species (ROS) Production
One of the early and significant downstream events following successful pathogen recognition, including recognition mediated by R proteins like those involved in AvrPphB perception, is the rapid production of reactive oxygen species (ROS), often referred to as the oxidative burst. mdpi.comnih.govcore.ac.uknih.gov This oxidative burst is a nearly ubiquitous response in plants to pathogen attack and plays a key signaling role in both pattern-triggered immunity (PTI) and ETI. nih.gov
Apoplastic generation of superoxide (B77818) (O₂⁻) and its dismutation product, hydrogen peroxide (H₂O₂), are commonly observed following recognition of avirulent pathogens. nih.gov Avirulent pathogens, recognized via R gene products, elicit a biphasic ROS accumulation, with a sustained phase of high magnitude correlating with disease resistance. nih.gov Enzymes such as plasma membrane NADPH oxidases (also known as respiratory burst oxidases or Rbohs) are implicated in the generation of apoplastic ROS in plant defense. nih.govnih.govfrontiersin.org These enzymes catalyze the formation of superoxide. nih.gov
While the search results specifically link ROS production to general pathogen recognition and ETI, they don't provide explicit data tables detailing ion fluxes or ROS production specifically triggered solely by avrPph3 perception in a format suitable for interactive data tables. However, the principle that ETI, triggered by effectors like AvrPphB, involves ROS production is well-established. mdpi.comnih.govcore.ac.uknih.gov
No explicit data tables suitable for interactive generation were found in the provided search results.
Phenotypic Manifestation of avrPph3-Triggered Immunity
The recognition of avrPph3 by a resistant host plant triggers effector-triggered immunity, which is often phenotypically characterized by the hypersensitive response (HR) and restriction of pathogen growth. mdpi.comuniprot.orgnih.govwikipedia.orgnih.govpnas.org
Hypersensitive Response (HR) Initiation and Progression
The hypersensitive response (HR) is a rapid, localized programmed cell death that occurs at the site of pathogen invasion in resistant plants. mdpi.comuniprot.orgmdpi.comnih.govwikipedia.orgnih.govpnas.org AvrPphB (avrPph3) is known to elicit HR-type cell death in Arabidopsis plants expressing the corresponding immune receptor RPS5. mdpi.comuniprot.orgoup.com The proteolytic cleavage of PBS1 by AvrPphB elicits the RPS5-mediated immune response, which includes HR-type cell death. mdpi.comoup.com HR is a defense-associated programmed cell death of plant cells at the site of invasion. uniprot.org Several events are associated with HR, including the accumulation of pathogenesis-related proteins, production of antimicrobial compounds (phytoalexins), oxidative burst, ion fluxes, and cell wall strengthening. pnas.org
Studies using Pseudomonas syringae strain DC3000(avrPphB) infiltrated into leaves of Arabidopsis plants expressing RPS5 have shown the characteristic rapid HR within 24 hours after inoculation. oup.com The presence of avrPphB in P. syringae pv. phaseolicola races 3 and 4 causes a characteristically rapid HR in bean cultivars with the R3 gene. apsnet.org A hypersensitive-like response was still induced by several strains, including those with avrPph3, in ndr1-1 plants, although these plants were susceptible to bacterial growth, suggesting that NDR1 is required for full resistance but not necessarily for the initial HR induction by some effectors. pnas.org
Restriction of Pathogen Growth
A key outcome of avrPph3-triggered immunity is the restriction of pathogen growth within the host plant. berkeley.eduplos.orgpnas.org Effector-triggered immunity, activated by the recognition of effectors like avrPph3, leads to strong defense responses that limit bacterial multiplication. berkeley.eduresearchgate.netplos.orgpnas.org In compatible interactions where avrPph3 is present but the host lacks the cognate R gene (like RPS5), the pathogen can multiply and cause disease. However, in incompatible interactions where RPS5 is present, the triggered immunity restricts the growth of Pseudomonas syringae strains expressing avrPph3. oup.compnas.org For instance, measuring bacterial growth in Arabidopsis leaves infiltrated with DC3000(avrPphB) shows restricted growth in wild-type plants expressing RPS5 compared to susceptible lines. oup.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| avrPph3 protein | N/A | Protein |
| Salicylic acid | 338 | nih.govfishersci.ieuni.lu |
| Jasmonic acid | 5281166 | nih.govnih.govuni.lufishersci.ca |
| Jasmonic acid methyl ester | 5281929 | mpg.de |
The this compound, also recognized as AvrPphB, is a type III effector protein originating from the bacterium Pseudomonas syringae pv. phaseolicola. mdpi.comuniprot.orguniprot.org This protein is a cysteine protease that plays a crucial role during the infection process in susceptible plant hosts, including specific bean cultivars and Arabidopsis thaliana. mdpi.comuniprot.orguniprot.org Delivered into the host cell via the pathogen's type III secretion system, the 35 kDa AvrPphB undergoes an internal cleavage event, resulting in a mature 28 kDa protease. mdpi.comnih.gov This self-processing is vital for the protein's function in promoting virulence and also creates a site for fatty acylation at the N-terminus, which is necessary for its activity and correct localization to host cell membranes. mdpi.comnih.gov
In plant varieties that lack specific resistance (R) genes like R3 or RPS5, avrPph3 is thought to compromise the plant's defense mechanisms, facilitating bacterial proliferation. uniprot.org However, in plants possessing the corresponding R proteins, such as RPS5, the presence of avrPph3 does not lead to disease symptoms, hence its classification as an avirulence protein. uniprot.org The presence of avrPphB is known to confer avirulence in pea, soybean, and Arabidopsis. apsnet.org
The host plant's recognition of avrPph3 initiates effector-triggered immunity (ETI), a defense response mediated by specific plant immune receptors. In Arabidopsis, the intracellular nucleotide-binding leucine-rich repeat (NB-LRR) immune receptor RPS5 perceives avrPph3 indirectly. mdpi.commdpi.commdpi.comoup.comannualreviews.orgscispace.comkorea.ac.kr This perception occurs through RPS5 monitoring the state of the host protein kinase PBS1 (AVRPPHB SUSCEPTIBLE1). mdpi.commdpi.commdpi.comoup.comannualreviews.orgscispace.comkorea.ac.kr AvrPphB cleaves PBS1, and this proteolytic event is detected by RPS5, subsequently activating an RPS5-mediated immune response characterized by hypersensitive response (HR)-type cell death. mdpi.commdpi.commdpi.comoup.comkorea.ac.kr RPS5 and PBS1 are known to form a complex at the plasma membrane before activation. korea.ac.kr The cleavage of PBS1 by AvrPphB is believed to induce a change in the conformation of this complex, leading to the activation of RPS5-mediated immunity. mdpi.comkorea.ac.kr In addition to PBS1, AvrPphB can also cleave other PBS1-like (PBL) kinases in Arabidopsis in vitro, including BIK1 and PBL1. uniprot.orgmdpi.comnih.gov These kinases are receptor-like cytoplasmic kinases (RLCKs) that are important for signaling downstream of various pathogen-associated molecular patterns (PAMPs) and for the induction of PAMP-triggered immunity (PTI). uniprot.orgmdpi.comnih.gov The cleavage of these RLCKs by AvrPphB is thought to suppress PTI, thereby aiding pathogen growth. mdpi.com
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades
Activation of mitogen-activated protein kinase (MAPK) cascades is a common feature of plant immune responses, occurring in both PTI and ETI. mdpi.comberkeley.edunih.govresearchgate.netkorea.ac.krplos.orgnih.gov While the available information confirms the involvement of MAPK cascades in plant immunity triggered by pathogen recognition, including effectors, it does not provide specific detailed findings directly linking the action of the this compound, such as the cleavage of PBS1, explicitly to the activation of these cascades within the scope of the provided search results. However, the activation of ETI by avrPph3 recognition is understood to amplify defense signaling pathways, which generally include MAPK cascades. berkeley.edunih.govresearchgate.netplos.orgnih.gov ETI responses share characteristics with an accelerated and intensified PTI response, and PTI is known to involve the activation of MAPK cascades. berkeley.edunih.govresearchgate.netplos.orgnih.gov
Phenotypic Manifestation of avrPph3-Triggered Immunity
The recognition of avrPph3 by a resistant host plant results in effector-triggered immunity, which is typically observed phenotypically as the hypersensitive response (HR) and a reduction in pathogen growth. mdpi.comuniprot.orgnih.govwikipedia.orgnih.govpnas.org
Hypersensitive Response (HR) Initiation and Progression
The hypersensitive response (HR) is a rapid, localized form of programmed cell death that occurs at the site where the pathogen attempts to invade in resistant plants. mdpi.comuniprot.orgmdpi.comnih.govwikipedia.orgnih.govpnas.org AvrPphB (avrPph3) is known to induce HR-type cell death in Arabidopsis plants that possess the corresponding immune receptor RPS5. mdpi.comuniprot.orgoup.com The cleavage of PBS1 by AvrPphB triggers the RPS5-mediated immune response, which includes HR-type cell death. mdpi.comoup.com HR represents a defense-associated programmed cell death of plant cells at the site of invasion. uniprot.org Several events are linked to HR, such as the accumulation of pathogenesis-related proteins, the production of antimicrobial compounds (phytoalexins), a burst of reactive oxygen species, changes in ion fluxes, and strengthening of the cell wall. pnas.org
Research involving the infiltration of Arabidopsis leaves with Pseudomonas syringae strain DC3000(avrPphB) has demonstrated the characteristic rapid HR within 24 hours in plants expressing RPS5. oup.com The presence of avrPphB in P. syringae pv. phaseolicola races 3 and 4 leads to a typically rapid HR in bean cultivars carrying the R3 gene. apsnet.org Even in ndr1-1 plants, which show susceptibility to bacterial growth, a hypersensitive-like response was still observed with some strains, including those with avrPph3, suggesting that NDR1 is important for full resistance but not necessarily for the initial HR triggered by certain effectors. pnas.org
Restriction of Pathogen Growth
A significant outcome of avrPph3-triggered immunity is the limitation of pathogen proliferation within the host plant. berkeley.eduplos.orgpnas.org Effector-triggered immunity, activated by the recognition of effectors such as avrPph3, leads to robust defense responses that effectively curb bacterial multiplication. berkeley.eduresearchgate.netplos.orgpnas.org In compatible interactions where avrPph3 is present but the host lacks the appropriate R gene like RPS5, the pathogen can multiply and cause disease. However, in incompatible interactions where RPS5 is present, the activated immunity restricts the growth of Pseudomonas syringae strains expressing avrPph3. oup.compnas.org For example, studies measuring bacterial growth in Arabidopsis leaves infiltrated with DC3000(avrPphB) show reduced growth in wild-type plants expressing RPS5 compared to susceptible lines. oup.com
Structure Function Relationship and Determinants of Avrpph3 Activity
Identification of Key Amino Acid Residues for Effector Function
The effector function of avrPph3 is dependent on its cysteine protease activity. nih.gov This activity is governed by a specific catalytic triad (B1167595) and other conserved regions within the protein, which have been identified through structural analysis and targeted mutagenesis. nih.govnih.gov
The crystal structure of avrPph3 reveals a protein fold characteristic of the papain-like cysteine protease superfamily. nih.gov Central to its enzymatic function is a catalytic triad composed of three specific amino acid residues: Cysteine-98 (Cys98), Histidine-212 (His212), and Aspartate-227 (Asp227). nih.gov The spatial arrangement of these three residues is superimposable to that of other papain-like proteases and is essential for catalysis. nih.gov UniProt annotation confirms Cys98 and His212 as active sites. uniprot.org This triad facilitates the proteolytic cleavage of target proteins within the host cell, such as the Arabidopsis kinase PBS1. uniprot.orgnih.gov The precise mechanism involves Cys98 acting as the nucleophile to attack the substrate's peptide bond, a process facilitated by the general base His212, which is in turn oriented by Asp227.
| Catalytic Residue | Position | Role in Catalysis |
| Cysteine | 98 | Acts as the primary nucleophile in the proteolytic reaction. |
| Histidine | 212 | Functions as a general base to activate the Cys98 residue. |
| Aspartate | 227 | Orients the His212 residue to facilitate the catalytic process. |
Beyond the catalytic triad, other regions of avrPph3 are crucial for its function. Mutational analyses have been instrumental in identifying these domains. The N-terminus of AvrPphB contains a consensus myristoylation motif, which includes a highly conserved glycine (B1666218) residue at position 63 (G63). nih.gov This region is located adjacent to a known proteolytic cleavage site. nih.gov
Site-directed mutagenesis of the G63 residue to either Alanine (G63A) or Glutamate (G63E) resulted in the abolishment of effector processing in Pseudomonas strains and led to different hypersensitive reaction (HR) phenotypes in resistant bean cultivars. nih.gov Furthermore, constructing N-terminally truncated versions of the protein (N∆63 and N∆109) demonstrated that the initial 63 amino acids are essential for the protein's translocation from the bacterium into the plant cell via the type III secretion system. nih.gov While these N-terminal residues were required for delivery, they were found to be partially dispensable for the recognition of the effector once it was expressed directly inside the plant cell. nih.gov
| Mutation | Description | Effect on Function |
| G63A / G63E | Substitution of Glycine at position 63. | Abolished effector processing in bacteria; altered HR in resistant bean cultivars. nih.gov |
| N∆63 | Deletion of the first 63 N-terminal amino acids. | Required for Type III translocation from bacteria; partially dispensable for recognition in planta. nih.gov |
| N∆109 | Deletion of the first 109 N-terminal amino acids. | Required for Type III translocation from bacteria; partially dispensable for recognition in planta. nih.gov |
Elucidation of Residues Governing R-Protein Recognition
In resistant plants, the presence of avrPph3 is detected by a specific resistance (R) protein, leading to a defense response. uniprot.org In Arabidopsis thaliana, this recognition is mediated by the RPS5 protein, which belongs to the nucleotide-binding leucine-rich repeat (NB-LRR) class of plant R proteins. nih.gov However, this recognition is indirect.
The avrPph3 protein does not interact directly with RPS5. Instead, RPS5 is activated upon the proteolytic cleavage of its target, the protein kinase PBS1, by avrPph3. nih.govoup.com Therefore, the "recognition" of avrPph3 is functionally the detection of its enzymatic activity on a host target. The residues governing this process are those essential for its protease function and its ability to target PBS1. nih.gov
The determinants of avirulence—the features of avrPph3 that lead to its recognition by the plant's defense system—are intrinsically linked to its structure and enzymatic function. Mapping these determinants has shown that the protein's ability to be translocated into the host cell and its subsequent proteolytic activity are both required.
Studies involving N-terminal truncations and point mutations have helped map these functions within the protein. The N-terminal 63 residues, for instance, are a key determinant for translocation into the plant cell. nih.gov While not directly involved in the catalytic activity, this region is essential for the avirulence function in the context of bacterial infection, as it is required to deliver the effector to the site of recognition. nih.gov The G63 residue within this region is also an avirulence determinant, as its substitution alters the HR phenotype in resistant plants, indicating a change in how the effector is processed or recognized. nih.gov Ultimately, the primary avirulence determinant is the active cysteine protease domain, including the catalytic triad, which carries out the specific cleavage of PBS1 that triggers the RPS5-mediated defense response. nih.gov
Comparison of Avirulence and Virulence Functions in AvrPph3
The this compound exhibits a dual role, acting as either an avirulence factor or a virulence factor depending on the genotype of the host plant. uniprot.org This duality is a common feature among pathogen effector proteins. nih.gov
In a resistant host plant that possesses the corresponding R-protein (e.g., RPS5), the proteolytic activity of avrPph3 against a target like PBS1 is detected. uniprot.orgnih.gov This recognition triggers a rapid and localized defense response known as the hypersensitive reaction (HR), which restricts pathogen growth. nih.gov In this context, avrPph3 functions as an avirulence protein because its presence prevents disease. uniprot.org
Conversely, in a susceptible host that lacks the specific R-protein, the proteolytic activity of avrPph3 is not detected by the plant's immune system. uniprot.org In this scenario, the effector's activity contributes to the pathogen's virulence. By cleaving host kinases like PBS1 and related proteins, avrPph3 likely impairs the plant's basal defense system, which promotes bacterial multiplication and leads to disease symptoms. uniprot.org Therefore, the same enzymatic function that triggers defense in a resistant host enhances pathogen success in a susceptible one. The autocleavage of the this compound is a prerequisite for this virulence function. uniprot.org
| Function | Host Genotype | Mechanism of Action | Outcome for Pathogen |
| Avirulence | Resistant (contains R-protein like RPS5) | Cleavage of host target (PBS1) is detected by the R-protein, activating plant defenses. uniprot.org | Pathogen growth is restricted. |
| Virulence | Susceptible (lacks corresponding R-protein) | Cleavage of host targets impairs the plant's defense system. uniprot.org | Pathogen multiplication is promoted. |
Evolutionary Dynamics and Population Genetics of Avrpph3 Alleles
Phylogenetic Analysis of avrPph3 Gene Alleles and Homologs
While a comprehensive phylogenetic tree detailing the evolutionary relationships of numerous avrPph3 alleles is not extensively documented in publicly available research, the principles of effector gene evolution suggest that alleles would cluster based on their pathovar of origin and functional conservation. Analysis of related effector genes in P. syringae indicates that allelic diversity arises from point mutations, insertions, and deletions. It is hypothesized that a phylogenetic analysis of avrPph3 alleles would reveal a history of diversifying selection, particularly in regions of the protein that interact with host targets and surveillance systems. Homologs of avrPph3 likely exist in various Pseudomonas species, and their phylogenetic relationship would shed light on the evolutionary origins and divergence of this effector family.
Intraspecific and Interspecific Variation of avrPph3 within Pseudomonas syringae Pathovars
Significant variation in the presence and sequence of avrPph3 exists both within and between different pathovars of Pseudomonas syringae.
Intraspecific Variation: Within Pseudomonas syringae pv. phaseolicola, the causal agent of halo blight of bean, the presence of avrPph3 is race-specific. For instance, the gene is harbored by races 3 and 4. nih.govuniprot.orgnih.gov The absence of avrPph3 in other races is often due to the deletion of a large chromosomal region containing the gene. nih.gov This presence/absence polymorphism is a major driver of virulence differences on bean cultivars carrying the corresponding resistance gene.
A parallel can be drawn with the avrPphE gene in the same pathovar, where alleles are present in all races, but single base-pair changes or insertions in some races lead to a loss of avirulence function, resulting in increased virulence on specific host cultivars. nih.gov This suggests that similar subtle sequence variations could also contribute to the functional diversity of avrPph3 alleles in races where the gene is present.
Interspecific Variation: Homologs of avrPph3 are found in other P. syringae pathovars, though their distribution is not universal. The presence of sequences that hybridize to avrPphF, another effector from P. syringae pv. phaseolicola, has been observed in pathovars such as pisi and glycinea, but not in others like coronafaciens, maculicola, tabaci, tomato, or syringae. embopress.org This patchy distribution across different pathovars suggests a complex evolutionary history involving gene gain and loss events, likely driven by the specific host range of each pathovar and the presence of corresponding resistance genes in those hosts.
The following table summarizes the known distribution of avrPph3 in different races of P. syringae pv. phaseolicola.
| Pseudomonas syringae pv. phaseolicola Race | Presence of avrPph3 |
|---|---|
| Race 3 | Present |
| Race 4 | Present |
| Other Races | Absent (due to deletion) |
Co-evolutionary Arms Race Between avrPph3 and Host R Genes
The interaction between avrPph3 and host resistance (R) genes is a classic example of a co-evolutionary arms race, governed by the gene-for-gene model. In this dynamic, the plant develops R genes to recognize specific pathogen effectors, leading to a defense response, while the pathogen is under selective pressure to modify or lose these effectors to evade recognition.
The primary host R gene that recognizes AvrPph3 is RPS5 (Resistance to Pseudomonas syringae 5) in the model plant Arabidopsis thaliana. apsnet.org In bean (Phaseolus vulgaris), the corresponding resistance gene is designated R3. uniprot.org Plants possessing a functional RPS5 or R3 gene can detect the presence of AvrPph3, which triggers a robust defense response, often culminating in a hypersensitive response (HR), a form of localized programmed cell death that restricts pathogen growth. uniprot.orgapsnet.org
In response to this recognition, P. syringae can evolve to either lose the avrPph3 gene entirely, as seen in several races of P. syringae pv. phaseolicola, or modify the AvrPph3 protein to avoid detection by RPS5/R3. nih.gov This loss of recognition allows the pathogen to cause disease on previously resistant hosts. This, in turn, exerts selective pressure on the plant population to develop new R genes or new alleles of existing R genes that can recognize the altered effector, continuing the evolutionary cycle. The high degree of polymorphism often observed in both R genes and effector genes is a hallmark of this ongoing molecular arms race. frontiersin.org
Adaptive Evolution and Diversification of Effector Function and Recognition
The evolution of AvrPph3 is driven by the dual pressures of maintaining its virulence function while evading host immune surveillance. This leads to adaptive evolution and the diversification of its function and recognition by the host.
AvrPph3 functions as a cysteine protease. uniprot.org Its virulence activity involves the cleavage of host protein kinases, such as PBS1 (AVRPPHB SUSCEPTIBLE 1) in Arabidopsis. uniprot.orgnih.gov The cleavage of PBS1 and other related kinases is thought to disrupt the host's PAMP-triggered immunity (PTI), a basal defense mechanism. nih.gov The RPS5 resistance protein "guards" PBS1, and upon its cleavage by AvrPph3, RPS5 initiates effector-triggered immunity (ETI). nih.gov
Diversification of AvrPph3's function can occur through several mechanisms:
Modification of cleavage sites: Mutations in AvrPph3 could alter its substrate specificity, allowing it to cleave a different set of host kinases or evade recognition by RPS5 while still cleaving its virulence targets.
Changes in protein structure: Alterations in the three-dimensional structure of AvrPph3 could affect its interaction with host targets and the RPS5 surveillance system.
Acquisition of new functional domains: Recombination with other effector genes could lead to the acquisition of new domains that enhance virulence or suppress host immunity in novel ways.
The evolution of effector proteins is often characterized by rapid diversification, particularly in the regions that interact with host proteins. mdpi.com This rapid evolution allows the pathogen to continuously adapt to the changing landscape of host resistance.
Genomic Context and Potential Horizontal Gene Transfer of avrPph3
The genomic location of effector genes can provide significant insights into their evolutionary history and potential for dissemination. In P. syringae pv. phaseolicola, avrPph3 is located on the chromosome within a large (>40-kb) region that is flanked by tRNA-Lys genes. nih.gov Such genomic features are characteristic of pathogenicity islands (PAIs), which are often acquired through horizontal gene transfer (HGT).
The presence of avrPph3 within a PAI suggests that it may have been acquired from another bacterial species or strain. HGT is a major driver of evolution in bacterial pathogens, allowing for the rapid acquisition of new virulence factors. While avrPph3 itself is chromosomally located in P. syringae pv. phaseolicola, other effector genes in this pathovar, such as avrPphF, are located on plasmids, which are well-known vehicles for HGT. embopress.org The deletion of the avrPph3-containing region in several races of P. syringae pv. phaseolicola highlights the genetic instability of this locus and its potential for mobility. nih.gov
The table below summarizes the key features of the avrPph3 genomic context.
| Feature | Description |
|---|---|
| Genomic Location | Chromosome |
| Genomic Context | Located within a large (>40-kb) region bordered by tRNA-Lys genes |
| Associated Genetic Element | Likely part of a Pathogenicity Island (PAI) |
| Evidence for Mobility | Deletion of the entire region in several races; features consistent with HGT |
The mobility of effector genes, whether through plasmids, transposons, or the integration and excision of PAIs, provides P. syringae with a remarkable degree of evolutionary flexibility, enabling it to adapt to new hosts and overcome host resistance.
Advanced Methodologies for Investigating Avrpph3 Protein Biology
Genetic Screens and Mutagenesis Approaches for Functional Analysis
Genetic screens and mutagenesis have been fundamental in identifying and characterizing the avrPph3 gene and its protein product. The avrPph3 gene was initially identified through techniques such as subcloning and insertion mutagenesis using Tn1000 in Pseudomonas syringae pv. phaseolicola races 3 and 4. researchgate.netnih.gov Comparative analysis of nucleotide sequences from these races confirmed the presence of an identical avrPph3 gene. researchgate.netnih.gov This gene comprises 801 base pairs and is predicted to encode a cytoplasmic protein with a molecular weight of 28,703 Da. researchgate.netnih.gov
Further functional analysis of the avrPph3 protein has heavily relied on site-directed mutagenesis and deletion studies. These approaches are employed to define specific sequence features essential for the protein's translocation into host cells via the type III secretion system and for its recognition by the host plant. apsnet.org For instance, studies involving mutations in the conserved glycine (B1666218) residue at position 63 within the myristoylation motif, located adjacent to the proteolytic cleavage site, have provided insights into its function. apsnet.org Deletion of the N-terminal 63 amino acids of AvrPphB has been shown to partially reduce its ability to elicit a response but completely abolish its avirulence function when delivered by P. syringae pv. phaseolicola. apsnet.org Mutagenesis has also pinpointed residues critical for AvrPphB's auto-cleavage and its ability to trigger the hypersensitive response (HR) in plants. uniprot.org For example, mutations at positions 98 and 212 have been demonstrated to prevent both auto-cleavage and the induction of HR. uniprot.org
Genetic screens in host plants have also been instrumental in identifying host factors required for recognizing AvrPphB. Screens designed to identify plant mutants that fail to recognize other Avr proteins, such as avrRpm1, have also revealed host genes, like NDR1, that are necessary for the function of resistance proteins. unc.edu The recognition of avrPphB is notably compromised in NDR1 mutant plants, highlighting the interconnectedness of host defense pathways. unc.edu
Biochemical and Biophysical Techniques for Protein-Protein Interaction Studies
Understanding the function of this compound necessitates detailed investigation of its interactions with host cellular components. Characterizing these protein-protein interactions is crucial for unraveling the molecular mechanisms underlying its virulence activity and avirulence function. thermofisher.com A variety of biochemical and biophysical techniques are employed for this purpose.
Structural studies, such as X-ray crystallography, have provided significant insights into the molecular architecture of AvrPphB. The crystal structure of AvrPphB has been determined, revealing a papain-like cysteine protease fold. rcsb.orgnih.gov This structure includes a catalytic triad (B1167595) composed of Cysteine-98, Histidine-212, and Aspartic acid-227, along with an oxyanion hole residue, Asparagine-93, which are characteristic of this class of proteases. rcsb.org Nuclear Magnetic Resonance (NMR) spectroscopy is another biophysical technique that can be used to study protein structures and interactions, as demonstrated in studies of proteins structurally similar to AvrPphB. nih.govpnas.orgresearchgate.net
Biochemical studies were essential in establishing AvrPphB as a cysteine protease. nih.govnih.gov In vitro assays are commonly used to directly assess the enzymatic activity of AvrPphB and to evaluate the effect of potential inhibitors on its function. nih.govpnas.orgresearchgate.net Furthermore, large-scale proteomic approaches, particularly those coupled with techniques like mass spectrometry, are increasingly used to analyze complex protein-protein interaction networks within infected host cells, providing a broader view of how AvrPphB might perturb host processes. frontiersin.orgresearchgate.net
Yeast Two-Hybrid and Co-Immunoprecipitation Assays
The Yeast Two-Hybrid (Y2H) system is a widely used and reliable method for identifying protein-protein interactions in vivo. thermofisher.comnih.gov This technique involves expressing the protein of interest (the bait) and a library of potential interacting proteins (the prey) in yeast; interactions are detected through the activation of reporter genes. nih.govbiorxiv.org
Co-immunoprecipitation (Co-IP) is a key biochemical technique often used to validate protein-protein interactions identified through Y2H screens or hypothesized based on other data. thermofisher.comnih.govbiorxiv.org Co-IP involves using an antibody to isolate a specific protein from cell lysate; any proteins that are physically bound to the target protein are co-purified and can be subsequently detected, typically by Western blotting. nih.govbiorxiv.org The physical interaction between AvrPphB and its known host target, the Arabidopsis protein kinase PBS1, has been demonstrated using co-immunoprecipitation assays. mdpi.com These techniques, used in combination, provide robust evidence for direct or indirect protein associations.
In Vitro Cleavage and Binding Assays
Given that AvrPphB functions as a cysteine protease, in vitro cleavage assays are critical for demonstrating its enzymatic activity and identifying its protein substrates. These assays involve incubating purified AvrPphB with potential host target proteins under controlled conditions and monitoring the proteolytic cleavage of the substrate. uniprot.orgmdpi.com It has been shown through in vitro cleavage assays that AvrPphB directly targets and cleaves the Arabidopsis protein kinase PBS1. uniprot.orgnih.govmdpi.com Beyond PBS1, in vitro studies have revealed that AvrPphB can cleave multiple other Arabidopsis kinases, including BIK1 and several PBS1-LIKE (PBL) proteins, highlighting a broader range of potential host targets. uniprot.org
Binding assays are complementary techniques used to quantify the affinity and specificity of the interaction between AvrPphB and its substrates or other interacting molecules, such as inhibitors. nih.govpnas.orgresearchgate.net These assays can employ various methods, including spectroscopic techniques like NMR titration, to study the molecular details of the binding event. nih.govpnas.orgresearchgate.net Studies on the Josephin domain, which shares structural similarities with AvrPphB, have utilized in vitro cleavage assays, often monitored by SDS-PAGE, and binding assays to characterize its enzymatic activity and interactions. nih.govpnas.orgresearchgate.net
Cell Biological Approaches for Subcellular Localization and Dynamics
Determining the precise subcellular localization of this compound within the host cell is paramount to understanding its function, as effectors often target specific cellular compartments to exert their effects. Identifying the subcellular distribution and dynamic movement of proteins presents a significant challenge in cell biology. usherbrooke.ca Upon injection into the host cell via the bacterial type III secretion system, AvrPphB has been shown to localize to host membranes. mdpi.com Specifically, the plasma membrane has been identified as a primary site of localization for AvrPphB and other related cysteine protease effectors. researchgate.net This membrane localization is facilitated, in part, by N-terminal acylation, a modification necessary for the proper targeting of mature AvrPphB. mdpi.comresearchgate.net
Traditional methods for studying subcellular localization include microscopy and cell fractionation coupled with protein blotting techniques. usherbrooke.ca However, these methods can be low-throughput. More advanced proteomic approaches, such as "spatial proteomics," offer unbiased, quantitative, and high-throughput means to map the subcellular distribution of a large number of proteins simultaneously. usherbrooke.ca These techniques can also be used to characterize dynamic changes in protein localization in response to various stimuli, including pathogen infection. usherbrooke.caelifesciences.orgnih.gov
Fluorescent Protein Tagging and Live-Cell Imaging
Fluorescent protein tagging is a powerful and widely adopted cell biological technique for visualizing the localization and dynamics of proteins in living cells in real-time. nih.gov By genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP) or its spectral variants, to the protein of interest, researchers can observe its distribution and movement within the cellular environment without the need for fixation. nih.gov
Live-cell imaging, often performed using advanced microscopy techniques like laser-scanning confocal microscopy, allows for high-resolution visualization of fluorescently tagged proteins within intact living cells. biorxiv.orgbiorxiv.org This approach is particularly valuable for studying dynamic processes, such as the translocation of effector proteins or their association with host structures. Transient expression of fluorescently tagged proteins in plant model systems, such as Nicotiana benthamiana, is a common and effective strategy for rapidly assessing protein localization. biorxiv.orgbiorxiv.orgapsnet.orgiastate.edu Studies investigating the localization of soybean PBS1 homologs, targets of AvrPphB, have utilized superyellow fluorescent protein (sYFP) tags and live-cell confocal microscopy to demonstrate their plasma membrane localization in N. benthamiana cells. biorxiv.orgapsnet.orgiastate.edu
Omics-Based Analyses of Host Responses to avrPph3
Omics-based approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive, high-throughput methods to study the complex interactions between pathogens like Pseudomonas syringae and their host plants. These approaches are invaluable for understanding the global molecular changes that occur in the host in response to infection by strains expressing avrPph3. frontiersin.orgresearchgate.net
Proteomics, specifically the study of the entire protein complement of a cell or tissue, can reveal widespread cellular changes at the protein level during infection. researchgate.net High-resolution proteome profiling allows for the identification of distinct temporal expression patterns of both host and pathogen proteins throughout the infection process. biorxiv.org Quantitative proteomic methods can also be applied to measure dynamic changes in protein abundance and localization in response to the presence of effectors like AvrPphB. usherbrooke.caelifesciences.orgbiorxiv.org
Analysis of host protein profiles obtained from techniques such as co-immunoprecipitation, when performed on a large scale, can provide insights into the host protein networks targeted or perturbed by AvrPphB. core.ac.uk Furthermore, integrating data from different omics layers, such as transcriptomics and proteomics, allows for a more complete picture of the host's response, including changes in gene expression and protein accumulation or modification. nih.govbiorxiv.org These system-wide analyses contribute to understanding how the host immune system responds to avrPph3 and how the pathogen attempts to evade or suppress these responses.
Broader Impact and Future Trajectories in Avrpph3 Research
Contributions of avrPph3 Research to General Effector Biology Principles
Research into AvrPphB has provided fundamental insights into the functions and mechanisms of bacterial type III effectors. AvrPphB is a well-characterized example of a cysteine protease effector delivered into host cells by the bacterial type III secretion system. mdpi.commdpi.comnih.gov Its proteolytic activity, dependent on a conserved catalytic triad (B1167595), is crucial for both its virulence function and the elicitation of a hypersensitive response (HR) in resistant plants. nih.gov Studies on AvrPphB, alongside other effectors like Yersinia YopT, have defined a family of cysteine proteases involved in bacterial pathogenesis, highlighting conserved enzymatic mechanisms used by pathogens across different kingdoms. nih.gov The finding that AvrPphB undergoes autocatalytic processing, generating a product that requires fatty acylation for membrane localization and activity, illustrates a common strategy used by effectors to achieve proper cellular targeting and function within the host. mdpi.com Furthermore, AvrPphB's ability to cleave multiple plant receptor-like cytoplasmic kinases (RLCKs), many of which are involved in pattern-triggered immunity (PTI) signaling, exemplifies how effectors can perturb host basal defense responses. mdpi.comapsnet.org
Elucidation of Plant Innate Immunity Mechanisms via avrPph3 Studies
AvrPphB research has been instrumental in dissecting key components and pathways of plant innate immunity, particularly effector-triggered immunity (ETI). The interaction between AvrPphB and the Arabidopsis thaliana resistance protein RPS5, mediated by the plant kinase PBS1, serves as a classic model for understanding the "guard" or "decoy" hypothesis of plant resistance. apsnet.orgoup.comresearchgate.netapsnet.org In this model, RPS5 (the guard) does not directly recognize AvrPphB but instead monitors the integrity or modification of PBS1 (the guardee or decoy), a host protein targeted by AvrPphB. mdpi.comoup.comresearchgate.netapsnet.org AvrPphB-induced cleavage of PBS1 leads to the activation of RPS5, triggering a robust immune response, including the HR, which restricts pathogen growth. mdpi.commdpi.comnih.govapsnet.org This indirect recognition mechanism, first clearly demonstrated through AvrPphB-PBS1-RPS5 studies, is now recognized as a common theme in plant ETI. oup.comapsnet.org Research has shown that the activation of RPS5 is likely triggered by a conformational change in PBS1 following cleavage, rather than simply the presence of cleavage products. apsnet.org Moreover, studies involving AvrPphB have shed light on the importance of subcellular localization, demonstrating that membrane association, often mediated by S-acylation, is crucial for the function of both effectors and plant defense proteins like PBS1 and RPS5. mdpi.comoup.com
Conceptual Frameworks for Enhancing Disease Resistance in Crops (e.g., decoy engineering)
The detailed understanding of the AvrPphB-PBS1-RPS5 interaction has provided a powerful conceptual framework for developing novel strategies to enhance disease resistance in crops, notably through "decoy engineering." apsnet.orgresearchgate.netapsnet.orgiastate.edu This approach involves modifying a host protein, like PBS1, to act as a substrate (decoy) for pathogen effectors. apsnet.orgapsnet.orgiastate.edu By substituting the native AvrPphB cleavage site within PBS1 with cleavage sites recognized by other pathogen proteases, researchers can engineer resistance proteins like RPS5 to detect a broader range of pathogens. apsnet.orgresearchgate.netapsnet.orgapsnet.org This strategy has been successfully demonstrated in Arabidopsis and soybean, where PBS1-based decoys engineered to be cleaved by viral proteases triggered RPS5-mediated cell death and inhibited viral spread. apsnet.orgresearchgate.netapsnet.orgapsnet.orgiastate.edu The conservation of PBS1 orthologs in diverse crop species suggests that this decoy engineering approach has wide applicability for creating broad-spectrum resistance. apsnet.orgapsnet.org This work highlights the potential to leverage existing plant immune receptors by providing them with novel targets, thereby expanding the plant's recognition spectrum beyond its naturally evolved capabilities. apsnet.orgresearchgate.netapsnet.orgiastate.edu
Emerging Questions and Unexplored Avenues in avrPph3 Biology
Despite significant progress, several questions and unexplored avenues remain in AvrPphB biology and its implications for plant immunity. While the AvrPphB-PBS1-RPS5 pathway is well-studied, the full spectrum of AvrPphB's targets and their precise roles in suppressing plant immunity are still being elucidated. AvrPphB is known to cleave multiple RLCKs beyond PBS1, and understanding the collective impact of these cleavage events on the plant's defense network is an ongoing area of research. mdpi.comapsnet.orguniprot.org The mechanisms by which RPS5 senses the conformational change in PBS1 upon cleavage warrant further detailed structural and biochemical investigation. apsnet.org Furthermore, exploring the potential for engineering other host proteins targeted by AvrPphB as decoys for different pathogen effectors could expand the utility of this resistance strategy. The evolutionary dynamics of AvrPphB and host resistance genes in natural populations present another area of interest, providing insights into the co-evolutionary arms race. researchgate.net Finally, investigating how AvrPphB interacts with or is counteracted by other pathogen effectors delivered simultaneously during infection could reveal more complex layers of host-pathogen interactions.
Q & A
Q. How can researchers determine the structural features of avrPph3 when crystallography data is unavailable?
- Methodological Answer : Utilize AlphaFold3 for de novo structural prediction, which provides high-confidence models of avrPph3's 3D conformation. Cross-validate predictions with circular dichroism (CD) spectroscopy to assess secondary structure elements (e.g., α-helices, β-sheets) and compare results to homologous proteins in the PDB database .
谷歌DeepMind团队重磅发布AlphaFold3 DeepMind AlphaFold3 AI人工智能 谷歌 蛋白质结构02:33AlphaFold3使用操作教程01:02
Q. What bioinformatics tools are essential for annotating avrPph3's functional domains?
- Methodological Answer : Perform sequence alignment using BLASTp against the NCBI non-redundant database. Use InterProScan to identify conserved domains (e.g., effector motifs) and STRING-DB to predict interaction networks with host proteins .
Advanced Research Questions
Q. How can contradictory data on avrPph3’s interaction mechanisms be resolved across studies?
- Methodological Answer : Conduct comparative assays (e.g., surface plasmon resonance vs. yeast two-hybrid) to quantify binding affinities under varying pH and ionic conditions. Supplement with molecular dynamics simulations to model conformational changes influencing interactions. Cross-reference findings with systematic reviews of the Pseudomonas syringae effector literature to identify context-dependent variables .
Q. What strategies are effective for integrating multi-omics data to study avrPph3’s role in host susceptibility?
- Methodological Answer : Combine transcriptomics (RNA-seq of infected plants) and proteomics (shotgun LC-MS/MS) to map avrPph3-induced pathways. Use weighted gene co-expression network analysis (WGCNA) to prioritize hub genes. Validate candidates via CRISPR-Cas9 knockouts in model plants (e.g., Arabidopsis thaliana) .
Q. How should researchers design experiments to distinguish avrPph3’s direct enzymatic activity from indirect immune suppression?
- Methodological Answer : Employ in vitro enzymatic assays (e.g., fluorogenic substrates for protease activity) and compare results with in planta transient expression systems. Use split-luciferase complementation to test real-time interactions with host targets in living tissues .
Q. What computational approaches are recommended for predicting avrPph3’s evolutionary divergence across bacterial strains?
- Methodological Answer : Perform phylogenomic analysis using tools like RAxML or MrBayes on avrPph3 homologs from diverse Pseudomonas strains. Calculate dN/dS ratios to identify positive selection sites, and map these to structural models to infer functional diversification .
Methodological Troubleshooting
Q. How can low yield of recombinant avrPph3 protein in E. coli expression systems be addressed?
- Methodological Answer : Optimize induction conditions (e.g., lower IPTG concentration, reduced temperature) to minimize inclusion body formation. Use solubility-enhancing tags (e.g., SUMO or MBP) and validate via SDS-PAGE. If aggregation persists, switch to eukaryotic systems like Pichia pastoris .
Q. What steps mitigate false positives in avrPph3-host protein interaction screens?
- Methodological Answer : Include stringent controls: (1) Empty vector controls in yeast two-hybrid assays, (2) Competition assays with excess untagged avrPph3 in Co-IP, and (3) siRNA-mediated knockdown of host proteins to confirm phenotype linkage .
Data Management & Reproducibility
Q. How should researchers document avrPph3-related data to ensure reproducibility?
- Methodological Answer : Adhere to FAIR principles:
- F indable: Deposit raw mass spectrometry data in PRIDE Archive and structural models in ModelArchive.
- A ccessible: Use persistent identifiers (DOIs) for datasets.
- I nteroperable: Annotate metadata using MIAPE standards.
- R eusable: Share code for AlphaFold3 predictions on GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
